1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-5-10-20-15-9-7-6-8-14(15)19-17(20)13-11-16(22)21(12-13)18(2,3)4/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWMSGNNNCCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the formation of the imidazole ring followed by the introduction of the tert-butyl and propyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the benzimidazole nitrogen (alkyl chains, aryl groups) and modifications to the pyrrolidinone ring. These alterations significantly influence solubility, melting points, and bioactivity:
- Lipophilicity and Solubility : The tert-butyl group in the target compound likely enhances metabolic stability by steric shielding, while the propyl chain on the benzimidazole may improve membrane permeability compared to shorter alkyl chains (e.g., ethyl in ) .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 3,5-dichloro in 21b) exhibit higher melting points due to stronger intermolecular interactions .
Antifungal Activity
Compound A7 (), containing a benzimidazole-pyrrolidinone-pyrazole hybrid, demonstrates potent antifungal activity against Botrytis cinerea (EC50 = 0.79 µg/mL), rivaling the commercial fungicide boscalid (EC50 = 0.60 µg/mL). This suggests that the benzimidazole-pyrrolidinone core synergizes with pyrazole carboxamide substituents for target binding .
Anticancer Activity
Compound 21b () shows significant cytotoxicity against A549 lung cancer cells, attributed to the electron-deficient 3,5-dichloro-2-hydroxyphenyl group, which may facilitate DNA intercalation or enzyme inhibition .
Neuroprotective Potential
Pyrrolidinone derivatives with benzyl or piperidinyl groups () exhibit acetylcholinesterase inhibition, a key mechanism in Alzheimer’s therapy. The target compound’s tert-butyl group may enhance blood-brain barrier penetration compared to polar analogs .
Biological Activity
1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 344.47 g/mol. The presence of the benzimidazole moiety is significant for its biological activity, as this class of compounds is known for various pharmacological properties.
Benzimidazole derivatives have been studied for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated; however, related compounds have shown activity against:
- Cancer Cells : Inhibiting cell proliferation through apoptosis induction.
- Microbial Infections : Exhibiting antibacterial and antifungal properties.
Anticancer Properties
Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through several pathways:
- Mitochondrial Pathway : Disruption of mitochondrial membrane potential leading to the release of cytochrome c, which activates caspases involved in apoptosis.
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at G2/M phase, leading to reduced proliferation rates in cancer cell lines such as MDA-MB-231.
Antimicrobial Activity
Studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties:
- Antibacterial Activity : Compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL.
- Antifungal Activity : Moderate activity against fungi such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL.
Study 1: Antiproliferative Effects
A study published in ACS Omega evaluated various benzimidazole derivatives for antiproliferative effects on cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations above 10 μM, demonstrating its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives. It reported that the compound showed promising results against resistant strains of bacteria, highlighting its potential application in treating infections caused by antibiotic-resistant pathogens .
Data Summary
Q & A
Basic: What established synthetic routes are available for 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and which reaction conditions critically influence yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., propyl-substituted aldehyde) under acidic conditions .
- Step 2: Introduction of the pyrrolidin-2-one moiety through cyclization or coupling reactions. For tert-butyl group incorporation, nucleophilic substitution or Buchwald-Hartwig amination may be employed, depending on the precursor .
- Critical Conditions:
- Temperature: Optimal range of 60–80°C for imidazole ring closure to minimize side products .
- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, with ligand selection (e.g., XPhos) critical for regioselectivity .
- Solvent Systems: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for tert-butyl group installation .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Essential for confirming the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR) and propyl chain integration (δ 0.9–1.7 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrrolidinone and benzimidazole regions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₂₆N₃O⁺ requires m/z 312.2071) .
- X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of substituents .
Basic: What preliminary biological activities have been reported for this compound and its analogs?
Answer:
Analog studies reveal:
Advanced: How can researchers optimize the coupling reaction between benzimidazole and pyrrolidinone moieties?
Answer:
- Ligand Screening: Test bidentate ligands (e.g., dppf) to improve Pd-catalyzed coupling efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 h) and improves yield by 15–20% .
- By-Product Analysis: Use LC-MS to identify dimerization or dehalogenation by-products; adjust stoichiometry (1.2:1 benzimidazole:pyrrolidinone) to suppress them .
Advanced: What strategies resolve contradictions in reported bioactivity across studies?
Answer:
- Structural-Activity Relationship (SAR) Analysis: Compare analogs with varying substituents (e.g., tert-butyl vs. trifluoromethyl) to isolate pharmacophoric features .
- Assay Standardization: Re-evaluate activities under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends obscured by outlier results .
Advanced: How to design SAR studies to evaluate the roles of tert-butyl and propyl groups?
Answer:
- Synthetic Probes: Prepare derivatives with:
- Isosteric replacements: Replace tert-butyl with cyclopropyl or adamantyl to assess steric effects .
- Propyl chain truncation: Synthesize ethyl or butyl analogs to determine optimal alkyl length .
- Biological Testing:
Advanced: What computational methods predict target interactions and binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., IGF-1R), focusing on hydrogen bonds between pyrrolidinone carbonyl and Lys1003 .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50 ns trajectories) to assess tert-butyl group stability in hydrophobic pockets .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., tert-butyl → trifluoromethyl) .
Advanced: How to address solubility and bioavailability challenges for in vivo studies?
Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters on pyrrolidinone) to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve plasma half-life .
- PK/PD Modeling: Use in vitro hepatocyte data to predict clearance rates and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
